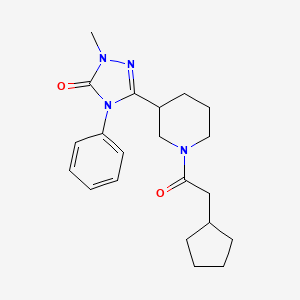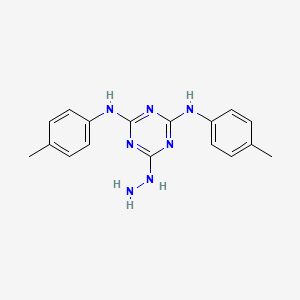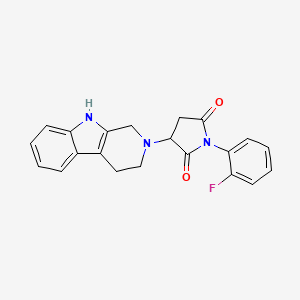![molecular formula C18H21N3O4 B14962506 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an acetylphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols via a Michael addition reaction. This reaction is efficient and can be accomplished in a single step with satisfactory yields . The reaction conditions often involve the use of pyridine as a base in ethanol or triethylamine as a base in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and minimizing hazardous chemicals, are likely to be applied to optimize the synthesis process for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C18H21N3O4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-11(22)12-2-4-14(5-3-12)21-16(23)10-15(18(21)25)20-8-6-13(7-9-20)17(19)24/h2-5,13,15H,6-10H2,1H3,(H2,19,24) |
Clé InChI |
HWLRUTLILPCKGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B14962437.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14962438.png)

![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)



![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone](/img/structure/B14962509.png)
